5,7-Diaminoquinoline-2,8-diol dihydrochloride
Description
Properties
IUPAC Name |
5,7-diamino-8-hydroxy-1H-quinolin-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.2ClH/c10-5-3-6(11)9(14)8-4(5)1-2-7(13)12-8;;/h1-3,14H,10-11H2,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVWJDIYTZDWEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C(=CC(=C2O)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination and Iodination at Positions 5 and 7
Halogenation represents a critical step for subsequent amination. In the synthesis of 6,7-dibromo-5,8-quinolinequinone, hydrobromic acid and potassium bromate selectively brominate the quinoline ring at positions 6 and 7. Adapting this protocol, 2,8-dihydroxyquinoline could undergo bromination or iodination at positions 5 and 7 using HBr/KBrO3 or BMPDCI (1-butyl-3-methylpyridinium dichloroiodate). For example:
Amination via Nucleophilic Substitution
Halogenated intermediates are prime candidates for amination. Transition-metal-catalyzed couplings, such as those employing Pd(OAc)2 and BrettPhos, enable efficient substitution of halogens with amines. For instance, treating 5,7-diiodo-2,8-dihydroxyquinoline with aqueous ammonia under palladium catalysis could yield the desired 5,7-diamino product. However, competing hydrolysis of hydroxyl groups must be mitigated through careful control of reaction pH and temperature.
Nitration-Reduction Approach
Nitration of 2,8-Dihydroxyquinoline
Direct nitration of 2,8-dihydroxyquinoline presents regioselectivity challenges. However, studies on 8-hydroxyquinoline derivatives demonstrate that nitration preferentially occurs at position 5 under acidic conditions. To install nitro groups at both 5 and 7, a two-step nitration protocol may be necessary:
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Initial nitration at position 5 using fuming HNO3/H2SO4.
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Directed ortho-nitration at position 7 via steric or electronic activation.
Reduction of Nitro Groups to Amines
Nitro groups are reduced to amines using agents like sodium dithionite (Na2S2O4) or catalytic hydrogenation. For example, 5-nitroso-8-hydroxyquinoline hydrochloride is reduced to 5-amino-8-hydroxyquinoline dihydrochloride with Na2S2O4 in aqueous NaOH. Applying similar conditions to 5,7-dinitro-2,8-dihydroxyquinoline would yield the target diamine, though over-reduction or side reactions necessitate rigorous optimization.
Skraup Reaction-Based Synthesis
Building the Quinoline Core
The Skraup reaction, which cyclizes aniline derivatives with glycerol and sulfuric acid, offers a route to construct the quinoline skeleton. Starting with 2,5-dihydroxyaniline, this reaction could theoretically yield 2,8-dihydroxyquinoline directly. However, the inherent instability of polyhydroxyanilines under Skraup conditions often leads to polymerization or decomposition.
Post-Cyclization Functionalization
If the Skraup reaction succeeds, subsequent steps would focus on introducing amino groups. Oxidative bromination using HBr/KBrO3 or iodination at positions 5 and 7, followed by amination, mirrors the halogenation-amination pathway. Notably, 7-alkylamino-2-methylquinoline-5,8-diones have been synthesized via analogous bromination-amination-debromination sequences.
Comparative Analysis of Methods
| Method | Key Steps | Advantages | Challenges |
|---|---|---|---|
| Halogenation-Amination | Iodination at 5,7; Pd-catalyzed amination | High regioselectivity | Handling sensitive palladium catalysts |
| Nitration-Reduction | Sequential nitration; Na2S2O4 reduction | Avoids halogen intermediates | Risk of over-nitration/over-reduction |
| Skraup Reaction | Cyclization; post-functionalization | Direct core construction | Unstable starting materials |
Challenges and Optimization
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Regioselectivity : Ensuring halogenation or nitration occurs exclusively at positions 5 and 7 requires directing groups or steric control.
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Stability of Intermediates : Diaminoquinolines are prone to oxidation; dihydrochloride salt formation stabilizes the product.
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Yield Optimization : Multi-step sequences often suffer from cumulative yield losses. For example, iodination with BMPDCI achieves 87% yield , but subsequent amination may drop to 60–70%.
Chemical Reactions Analysis
Types of Reactions
5,7-Diaminoquinoline-2,8-diol dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the amino groups, leading to the formation of various substituted quinolines.
Substitution: The compound can undergo substitution reactions, where different substituents replace the amino or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or hydrazine hydrate.
Substituting agents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties.
Scientific Research Applications
Medicinal Chemistry
5,7-Diaminoquinoline-2,8-diol dihydrochloride is investigated for its potential use in drug development. Its analogs have shown efficacy against various diseases, particularly those caused by protozoan parasites like Plasmodium falciparum, which causes malaria. Studies indicate that modifications to the compound can enhance its antimalarial activity by improving selectivity and potency against resistant strains .
Antimicrobial Properties
Research has demonstrated that this compound exhibits antimicrobial properties. It has been studied for its effectiveness against a range of bacteria and fungi. The compound's mechanism involves binding to specific enzymes or receptors in microbial cells, disrupting their normal functions and leading to cell death .
Anticancer Research
The compound is also being explored for its anticancer properties. Various studies have shown that quinoline derivatives can inhibit cancer cell proliferation by inducing apoptosis or inhibiting key signaling pathways involved in tumor growth. The specific biological targets of this compound are under investigation to elucidate its anticancer mechanisms .
Dye Production
This compound is utilized in the production of dyes and pigments due to its chemical stability and ability to form vibrant colors when reacted with various agents. This application is particularly relevant in the textile industry where colorfastness is crucial .
Intermediate in Chemical Synthesis
In organic synthesis, this compound serves as an intermediate for creating nitrogen-containing heterocycles. Its versatility allows chemists to utilize it in synthesizing other complex molecules that have potential therapeutic applications .
Case Studies
Case Study 1: Antimalarial Activity
A study evaluated the efficacy of a series of 5,7-diaminoquinoline derivatives against Plasmodium falciparum. The results indicated that certain derivatives exhibited significant activity at low concentrations (IC50 values below 100 nM), suggesting their potential as new antimalarial agents .
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Mechanism of Action
The mechanism of action of 5,7-Diaminoquinoline-2,8-diol dihydrochloride involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below summarizes key analogs of 5,7-diaminoquinoline-2,8-diol dihydrochloride, ranked by structural similarity (data derived from ):
| Compound Name / CAS No. | Similarity Score | Key Substituents | Notable Properties |
|---|---|---|---|
| [23432-43-1] | 0.93 | Undisclosed (quinoline backbone) | High structural overlap |
| [18119-24-9] | 0.93 | Likely positional isomer | Potential variation in reactivity |
| 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline [69-44-3] | 0.82 | Cl at 5,7; CF₃ at 2; OH at 4 | Enhanced lipophilicity, reduced solubility |
| 4-((7-Chloroquinolin-4-yl)amino)-2-((diethylamino)methyl)phenol dihydrochloride [148018-29-5] | 0.82 | Chloroquinoline; diethylamino-phenol | Antimalarial activity (hypothesized) |
Comparative Analysis of Key Compounds
(a) 7,8-Diaminoquinoline Hydrochloride (Compound 5)
- Structure: Amino groups at 7,8 positions; lacks hydroxyl groups.
- Properties : Air-stable, used as a synthon for heterocycles.
(b) 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline [69-44-3]
- Structure: Chloro (electron-withdrawing) and trifluoromethyl groups replace amino and hydroxyl moieties.
- Impact : Chloro groups increase metabolic stability but reduce solubility; trifluoromethyl enhances lipophilicity, favoring blood-brain barrier penetration .
(c) High-Similarity Analogs ([23432-43-1], [18119-24-9])
- Inference: These likely share the quinoline backbone with variations in substituent positions or minor functional groups. For example, [18119-24-9] may represent a positional isomer with amino/hydroxy groups at alternate positions, altering electronic properties and reactivity.
Biological Activity
5,7-Diaminoquinoline-2,8-diol dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antimalarial research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound belongs to the quinoline family, which is characterized by a bicyclic structure containing nitrogen. The specific arrangement of amino and hydroxyl groups on the quinoline ring significantly influences its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various quinoline derivatives, including this compound. For instance:
- Inhibition against Bacterial Strains : The compound exhibits activity against a range of bacteria. In one study, derivatives showed minimum inhibitory concentration (MIC) values against Escherichia coli and Staphylococcus aureus, indicating significant antibacterial properties. For example, certain derivatives displayed MIC values as low as 1 × 10^-6 mg/mL against these pathogens .
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| 5,7-Diaminoquinoline-2,8-diol | E. coli | 1 × 10^-6 |
| S. aureus | 1 × 10^-5 | |
| Klebsiella pneumoniae | 1 × 10^-5 |
Antimalarial Activity
The antimalarial efficacy of quinoline derivatives has been extensively studied, particularly in relation to Plasmodium falciparum, the parasite responsible for malaria.
- Mechanism of Action : The compound is believed to interfere with the parasite's ability to detoxify heme, leading to the accumulation of toxic metabolites that ultimately kill the parasite. This mechanism is similar to that of chloroquine and other established antimalarials .
- Efficacy Against Resistant Strains : Some studies indicate that modifications in the chemical structure can enhance activity against chloroquine-resistant strains of P. falciparum. For example, certain structural analogs have shown improved potency with IC50 values lower than 50 nM against resistant strains .
Table 2: Antimalarial Activity Against Plasmodium Strains
| Compound | Strain | IC50 (nM) |
|---|---|---|
| 5,7-Diaminoquinoline-2,8-diol | Chloroquine-sensitive Pf3D7 | <50 |
| Chloroquine-resistant PfK1 | <100 |
Case Studies
Several case studies have documented the effectiveness of quinoline derivatives in clinical settings:
- Clinical Trials : A study involving patients with malaria demonstrated that a related compound led to rapid clearance of parasites from the bloodstream in most cases. However, challenges remain with resistance patterns observed in certain populations .
- Combination Therapies : Research has explored the potential for combining quinoline derivatives with other antimalarial agents to enhance efficacy and reduce resistance development. This approach has shown promise in preliminary trials .
Q & A
Q. What is the structural significance of the dihydrochloride salt form in 5,7-Diaminoquinoline-2,8-diol dihydrochloride, and how does it influence solubility and stability?
The dihydrochloride form indicates the compound binds two hydrochloric acid (HCl) molecules, forming a 2:1 base-to-HCl ratio. This enhances solubility in aqueous media due to increased ionic interactions and improves stability by reducing hygroscopicity compared to monohydrochloride salts. Analytical confirmation involves stoichiometric titration (e.g., acid-base titration) and chloride ion detection via silver nitrate precipitation .
Q. How can researchers confirm the dihydrochloride nature of the compound using analytical techniques?
- Chloride ion detection : Dissolve 20 mg/mL in water and add silver nitrate; a white precipitate confirms chloride ions .
- Stoichiometric analysis : Use elemental analysis (e.g., ICP-MS) to verify a 2:1 molar ratio of base to HCl.
- Spectroscopy : FT-IR or NMR to identify protonation sites (e.g., amino groups binding HCl) .
Q. What are the standard methods for synthesizing dihydrochloride salts of quinoline derivatives?
- Dissolve the free base in ethanol, adjust pH to ~3.0 with concentrated HCl, and crystallize under reduced pressure .
- Monitor reaction progress via TLC or HPLC to ensure complete salt formation.
Q. What are the key purity criteria for validating this compound?
Advanced Research Questions
Q. How do modifications at the amino and hydroxyl positions of the quinoline ring influence biological activity?
Substituent alterations (e.g., electron-donating groups at the 4-position) enhance interactions with target enzymes like kinases or demethylases. For example, 4,7-dichloroquinoline derivatives show increased antiparasitic activity due to improved binding affinity . SAR studies should prioritize substituent polarity and steric effects using computational docking and in vitro assays .
Q. What experimental strategies assess the compound’s inhibitory effects on enzymes like kinases or demethylases?
- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., PDGFR-β) and ATP concentrations near Km values. IC50 values are determined via dose-response curves .
- Demethylase inhibition : Measure H3K4/H3K9 methylation levels in cell lysates using Western blotting or ELISA after treatment .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Control for salt form : Ensure consistent use of dihydrochloride vs. free base, as solubility differences alter bioavailability .
- Standardize assays : Use identical cell lines (e.g., HEK293 for kinase assays) and normalize data to internal controls (e.g., β-actin) .
Q. What methodologies evaluate epigenetic changes induced by this compound in cancer models?
- RNA-seq/ChIP-seq : Profile gene expression and histone methylation patterns in treated vs. untreated cells.
- Apoptosis assays : Combine flow cytometry (Annexin V/PI staining) with caspase-3 activity measurements to link epigenetic effects to cell death .
Q. How can SAR studies optimize pharmacokinetic properties while maintaining efficacy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
